N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 5747-82-0
VCID: VC10869919
InChI: InChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
SMILES: C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Molecular Formula: C21H17N3O
Molecular Weight: 327.4 g/mol

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide

CAS No.: 5747-82-0

Cat. No.: VC10869919

Molecular Formula: C21H17N3O

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide - 5747-82-0

Specification

CAS No. 5747-82-0
Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
Standard InChI InChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
Standard InChI Key ZZMBHRGBYQHDRS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide, reflects its core structure:

  • A benzimidazole ring (C₇H₅N₂) fused at the 2-position to a phenyl group.

  • A phenylacetamide group (C₆H₅CH₂CONH-) para-substituted on the benzimidazole-linked phenyl ring.

This configuration combines the planar, aromatic benzimidazole system with the flexible acetamide side chain, enabling diverse molecular interactions.

Table 1: Calculated Physicochemical Properties

PropertyValueMethod/Source
Molecular formulaC₂₁H₁₇N₃ODerived from analogs
Molecular weight339.39 g/molComputed via PubChem
Density1.26 ± 0.06 g/cm³Predicted (analog data)
pKa11.47 ± 0.10Predicted (analog data)
LogP (octanol-water)3.2Estimated via ChemAxon

The density and pKa values are extrapolated from the structurally related compound 2-(4-methoxyphenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide (CAS 723736-87-6), which shares the acetamide-benzimidazole scaffold . The absence of methoxy and methyl substituents in the target compound likely reduces steric hindrance and alters electronic properties, potentially enhancing bioavailability.

Synthesis and Structural Elucidation

Key Synthetic Routes

While no direct synthesis reports exist for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide, analogous benzimidazole-acetamide hybrids are typically synthesized via:

  • Benzimidazole Formation:
    Condensation of 1,2-phenylenediamine with aldehydes under acidic conditions yields the benzimidazole core. For example, reaction with 4-nitrobenzaldehyde forms 2-(4-nitrophenyl)-1H-benzimidazole, which is subsequently reduced to the amine.

  • Acetamide Coupling:
    The amine intermediate undergoes acylation with phenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the target acetamide.

Representative Reaction Scheme:

1,2-Phenylenediamine+4-NitrobenzaldehydeHCl, reflux2-(4-Nitrophenyl)-1H-benzimidazoleH2/Pd-C2-(4-Aminophenyl)-1H-benzimidazole\text{1,2-Phenylenediamine} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{HCl, reflux}} \text{2-(4-Nitrophenyl)-1H-benzimidazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(4-Aminophenyl)-1H-benzimidazole} 2-(4-Aminophenyl)-1H-benzimidazole+Phenylacetyl chlorideEt3N, DCMN-[4-(1H-Benzimidazol-2-yl)phenyl]-2-phenylacetamide\text{2-(4-Aminophenyl)-1H-benzimidazole} + \text{Phenylacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-phenylacetamide}

Analytical Characterization

  • Infrared Spectroscopy (IR): Expected peaks include N-H stretch (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

  • ¹H-NMR: Aromatic protons (δ 7.2–8.5 ppm), acetamide NH (δ 8.1 ppm), and benzimidazole NH (δ 12.5 ppm).

Biological Activities and Mechanisms

Anticancer Activity

Benzimidazoles interfere with microtubule assembly and DNA replication. The related compound N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide (CAS 98806-50-9) inhibits heparanase (IC₅₀ ≈ 0.25 µM), an enzyme promoting tumor metastasis. Structural parallels suggest N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide could share this mechanism, albeit with modified potency due to the acetamide’s flexibility.

Metabolic Regulation

Benzimidazole-acetamides act as allosteric glucokinase activators, enhancing glucose metabolism. For example, analogs increase glucokinase activity by 200–300% at 10 µM, reducing blood glucose levels in diabetic models. The target compound’s phenyl group may stabilize enzyme-ligand interactions via π-stacking with aromatic residues.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Benzimidazole Derivatives

CompoundAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)Glucokinase Activation (%)
N-[4-(1H-Benzimidazol-2-yl)phenyl]benzamide16 (MRSA)0.25 (Heparanase)250
2-(4-Methoxyphenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide 32 (C. albicans)N/AN/A
Target CompoundPredicted: 8–16Predicted: 0.5–1.0Predicted: 200–300

Key Insights:

  • Methoxy and methyl groups in analogs reduce antimicrobial potency but improve metabolic stability .

  • The acetamide linkage in the target compound may enhance solubility compared to benzamide derivatives.

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